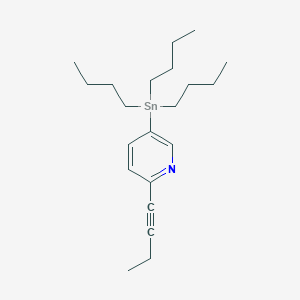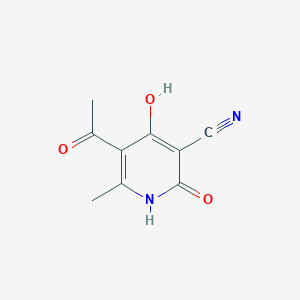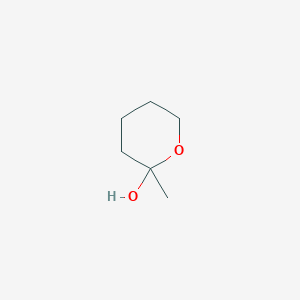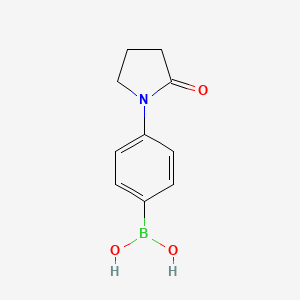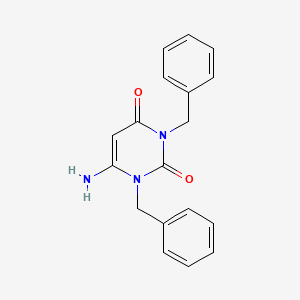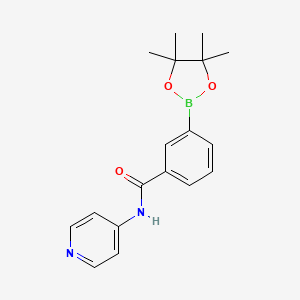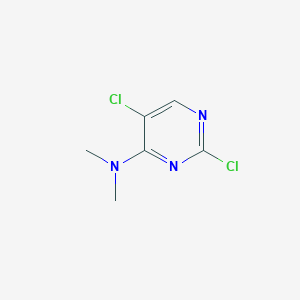![molecular formula C7H8BN3O2S B13991298 [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid is a heterocyclic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of a thiazole derivative with a pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol, at temperatures ranging from 0°C to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of methyl hydrazine with ethyl acetoacetate can be performed under solvent-free conditions to produce the desired pyrazole derivative, which is then further reacted with a thiazole derivative to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of electron-withdrawing groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation may yield oxides, while nucleophilic substitution can result in the formation of substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazoles: Compounds with the pyrazole ring, such as celecoxib and sildenafil, known for their therapeutic applications.
Uniqueness
What sets [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid apart is the combination of the pyrazole and thiazole rings with the boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H8BN3O2S |
|---|---|
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
[1-methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-11-6(7-9-2-3-14-7)5(4-10-11)8(12)13/h2-4,12-13H,1H3 |
InChI-Schlüssel |
UULYYLITQNSLNF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N(N=C1)C)C2=NC=CS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




